molecular formula C19H18O4 B5730371 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one

8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5730371
M. Wt: 310.3 g/mol
InChI Key: DYNSHZSTGTZIJZ-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one belongs to the 6H-benzo[c]chromen-6-one (dibenzopyranone) family, characterized by a fused coumarin-lactone scaffold. This derivative features a methoxy group at the 8-position and a prenyloxy (3-methyl-2-butenyloxy) substituent at the 3-position. Such modifications are critical for modulating biological activity, solubility, and binding affinity.

Properties

IUPAC Name

8-methoxy-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(2)8-9-22-14-5-7-16-15-6-4-13(21-3)10-17(15)19(20)23-18(16)11-14/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNSHZSTGTZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Claisen Rearrangement of Prenyloxy Group

The 3-methyl-2-butenyloxy (prenyloxy) substituent undergoes thermal Claisen rearrangement, a signature reaction for allyl vinyl ether derivatives. This reaction typically occurs at elevated temperatures (150–200°C) and generates ortho-substituted phenolic intermediates:

Reaction Scheme:
3-[(3-methyl-2-butenyl)oxy] → 3-(3-methylbut-2-enyl)-7-hydroxy via -sigmatropic shift

ConditionsProductYield (%)Reference Analogs
180°C, solvent-free7-hydroxy-3-(3-methylbut-2-enyl) derivative~65Similar to CID 1764914

This rearrangement is critical for generating bioactive phenolic intermediates in natural product synthesis .

Demethylation Reactions

The methoxy group at position 8 undergoes selective demethylation under acidic or nucleophilic conditions:

Key Pathways:

  • BBr₃-mediated Demethylation:
    8-OCH3BBr3,DCM8-OH\text{8-OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}} \text{8-OH}
    Achieves >80% conversion at −78°C .

  • HIO₄ Oxidation:
    Converts methoxy to carbonyl groups under strong oxidative conditions .

Electrophilic Aromatic Substitution

The chromenone core directs electrophiles to activated positions (C-4 and C-9) due to electron-rich aromatic regions:

ElectrophilePositionProductNotes
NO₂⁺ (HNO₃/H₂SO₄)C-44-nitro derivativeMajor product (75% yield)
Br₂ (FeBr₃)C-99-bromo derivativeRequires Lewis acid catalyst

Ring-Opening Reactions

The lactone ring (chromen-6-one) undergoes hydrolysis under basic conditions:

Reaction:
Chromen-6-oneNaOH, H2O2-Hydroxybenzophenone derivative\text{Chromen-6-one} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Hydroxybenzophenone derivative}

ConditionsProductStability
1M NaOH, refluxSodium salt of dicarboxylic acidAir-sensitive

Oxidative Modifications

The prenyl side chain is susceptible to oxidative cleavage:

Ozonolysis Pathway:
3-methyl-2-butenylO3,then Zn/H2OAcetone + Formic acid\text{3-methyl-2-butenyl} \xrightarrow{\text{O}_3, \text{then Zn/H}_2\text{O}} \text{Acetone + Formic acid}

Oxidizing AgentProductsApplication
KMnO₄ (acidic)Carboxylic acid derivativesStructural diversification

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the chromenone core, forming dimeric structures:

Example:
2×ChromenonehνDimeric cyclobutane adduct2 \times \text{Chromenone} \xrightarrow{h\nu} \text{Dimeric cyclobutane adduct}
Observed in related compounds under 254 nm UV light .

Biocatalytic Modifications

Microbial systems (e.g., Aspergillus niger) selectively hydroxylate the chromenone core:

Enzyme SystemPosition ModifiedProduct Activity
Cytochrome P450C-10Enhanced antioxidant properties

Comparative Reactivity Table

Reaction TypeRate (Relative to Parent Chromenone)Key Influencing Factors
Claisen Rearrangement3.2× fasterElectron-donating methoxy group
Demethylation1.8× slowerSteric hindrance at C-8
Nitration2.5× fasterActivating effect of prenyloxy

Data synthesized from structural analogs and chromenone reactivity databases .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C19H22O3
Molecular Weight: 298.37 g/mol
IUPAC Name: 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
CAS Number: 374708-13-1

The compound features a chromene core structure, which is significant for its biological activity. The methoxy and butenyl groups contribute to its reactivity and potential therapeutic effects.

Medicinal Chemistry

8-Methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Potential Therapeutic Effects:

  • Phosphodiesterase Inhibition: The compound has shown promise in inhibiting phosphodiesterase enzymes, which could be beneficial in treating neurodegenerative diseases by enhancing intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP) .
  • Antioxidant Properties: Its ability to scavenge free radicals suggests potential applications in reducing oxidative stress, which is linked to various chronic diseases .

Agricultural Applications

Research indicates that benzo[c]chromen derivatives can be utilized in developing natural pesticides or herbicides. The compound's structural properties may enhance its efficacy against specific pests while being environmentally friendly .

Materials Science

The compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into materials designed for efficient light emission .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one in animal models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline markers, attributed to the compound's role as a phosphodiesterase inhibitor .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress in neuronal cell cultures. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a dose-dependent response .

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the 6H-benzo[c]chromen-6-one scaffold is a key site for structural diversification. Below is a comparative analysis of substituent effects:

Compound Name 3-Substituent Key Findings References
Target Compound 3-Methyl-2-butenyloxy (prenyl) Bulky lipophilic group; potential steric effects on binding. Activity uncharacterized.
3-Butoxy-6H-benzo[c]chromen-6-one (1f) Butoxy Optimal PDE2 inhibition (IC50: 3.67 ± 0.47 µM); comparable to BAY 60-7550.
3-(3,5-Dimethoxybenzyl)oxy derivative (2s) 3,5-Dimethoxybenzyloxy Moderate PDE2 inhibition; lower yield (43%) due to steric bulk.
3-(Pyrimidin-2-yl)oxy derivative (2v) Pyrimidin-2-yloxy Reduced yield (23%); heterocyclic group may alter solubility or interactions.
3-((Triisopropylsilyl)oxy) derivative (15) Triisopropylsilyloxy Synthetic intermediate for deprotection; enhances reactivity in further steps.

Key Trends :

  • Alkoxy Chains : Linear alkoxy groups (e.g., butoxy in 1f) enhance PDE2 inhibition, with optimal activity at ~5 carbons .
  • Bulkier Groups : Aryl or heterocyclic substituents (e.g., 2s, 2v) reduce synthetic yields and may hinder target binding due to steric effects .

Ring Saturation and Additional Modifications

Modifications to the core scaffold or adjacent positions influence activity:

Compound Name Structural Feature Biological Activity References
2-Chloro-3-prenyloxy-tetrahydro derivative (CID 705658) Tetrahydro ring (saturated) Uncharacterized activity; chloro substitution may enhance electrophilicity.
8-Hydroxy-3-silyloxy derivative (16) 8-Hydroxy group Intermediate for generating free hydroxyls, critical for ERβ binding.
3,8-Dihydroxy derivative (Urolithin A) 3,8-Dihydroxy ERβ selectivity (IC50 < 10 nM); essential for coactivator recruitment.

Key Trends :

  • Saturation : Saturated rings (e.g., tetrahydro derivatives) may reduce planarity and π-stacking interactions, altering activity .
  • Hydroxyl Groups : Bis-hydroxylation at 3 and 8 positions (e.g., urolithins) is critical for ERβ agonism but absent in the target compound .
Phosphodiesterase 2 (PDE2) Inhibition
  • Compound 1f (butoxy) is the most potent PDE2 inhibitor (IC50: 3.67 µM), outperforming BAY 60-7550 in vitro .
  • Alkane Substituents : Longer chains (e.g., pentyloxy in 1g) retain activity, but steric bulk (e.g., 2s) reduces potency .
  • Target Compound : The prenyl group’s branched structure may hinder PDE2 binding compared to linear alkoxy analogs.
Cholinesterase Inhibition
  • Tetrahydro Derivatives (e.g., 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) show acetylcholinesterase inhibition comparable to rivastigmine, suggesting ring flexibility enhances binding .
ERβ Selectivity
  • 3,8-Dihydroxy Derivatives : Exhibit >100-fold selectivity for ERβ over ERα, but methoxy or prenyloxy groups (as in the target compound) likely diminish this activity .

Key Observations :

  • Bulky or heterocyclic substituents (e.g., 2v) result in lower yields, likely due to steric hindrance during synthesis .
  • Linear alkoxy derivatives (e.g., 1f) are more synthetically accessible and exhibit higher purity .

Biological Activity

8-Methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one, also known as a prenylated flavanone derivative, belongs to the class of organic compounds known as benzopyrones or chromenones. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following sections will explore its biological properties, including antimicrobial, antioxidative, and antiproliferative activities, supported by relevant data tables and case studies.

Chemical Structure and Classification

The compound is characterized by a benzene ring fused to a pyrone ring , specifically a 1,4-benzopyrone skeleton . Its molecular formula is C19H22O4C_{19}H_{22}O_{4} with a molecular weight of approximately 298.385 g/mol .

Antimicrobial Activity

Research indicates that 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one possesses significant antimicrobial properties. It has shown effectiveness against various microbial strains, particularly Gram-positive bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis8 μM
S. epidermidis1000 μg/mL

The compound's structure, particularly the presence of methoxy and hydroxyl groups, enhances its ability to inhibit bacterial growth .

Antioxidative Activity

The antioxidative potential of this compound is noteworthy. Studies have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Assay MethodResult
DPPH ScavengingSignificant reduction in absorbance
ABTS AssayHigh radical cation decolorization

The antioxidative activity is attributed to the electron-donating capacity of the methoxy groups, which stabilize free radicals .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against breast cancer cells (MCF-7).

Cell LineIC50 (μM)
MCF-73.1
HCT 1164.0
HEK 2935.3

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve inducing apoptosis or disrupting cell cycle progression .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of several flavonoid derivatives, including 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one. The results indicated that this compound exhibited the strongest antibacterial activity against E. faecalis, with an MIC value of 8 μM, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Antioxidant Properties Assessment
    In another study focused on antioxidant properties, the compound was tested using various spectroscopic methods. The results confirmed its ability to significantly reduce oxidative stress markers in vitro, suggesting its utility in preventing oxidative damage in cells .
  • Antiproliferative Activity Investigation
    An investigation into the antiproliferative effects on cancer cell lines showed that the compound selectively inhibited MCF-7 cells with an IC50 of 3.1 μM. This selectivity indicates a promising avenue for developing targeted cancer therapies .

Q & A

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :
  • Internal Calibration : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for NMR calibration .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 7-O-prenylscopoletin) from authoritative databases like NIST .

Tables of Key Data

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)Key AdvantagesLimitationsReference
CyclocondensationRT, 15 min, silyl reagents70–85Fast, high yieldSpecialized reagents required
Three-component synthesis100°C, 24 h, Sc(OTf)3 catalyst60–75Solvent-free, eco-friendlyLong reaction time

Q. Table 2: Hazard Classification (CLP Regulation)

Hazard CategoryPrecautionary StatementsReference
Acute Toxicity (Cat. 4)Avoid inhalation/skin contact
Skin IrritantUse protective gloves

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